N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-11(2)9-15(21)20-14-8-7-12(10-13(14)19)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLJCQDVZANFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a two-step substitution reaction. The first step involves the reaction of 2-fluoro-4-bromophenyl with tetramethyl-1,3,2-dioxaborolan-2-yl to form the intermediate boronic acid derivative. The second step involves the amidation of the intermediate with 3-methylbutanoic acid under suitable conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Fluorinated derivatives such as N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide oxide.
Reduction: Borane derivatives such as this compound borane.
Substitution: Substituted phenyl derivatives such as this compound halide.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on analogs.
Key Observations :
- Substituent Effects : The target compound’s 3-methylbutanamide group offers flexibility compared to the rigid cyclobutanecarboxamide or planar benzamide . This flexibility may influence crystal packing and solubility.
- In contrast, non-fluorinated analogs (e.g., benzamide derivative) lack this electronic modulation .
- Molecular Weight : Analogous compounds with bulkier substituents (e.g., 2,2-dimethylpropanamide) have higher molecular weights, which may affect diffusion rates in synthetic applications .
Crystallographic and Conformational Analysis
The target compound’s crystal structure, resolved via X-ray diffraction (SHELX software ), reveals planar geometry at the boron center and intramolecular hydrogen bonding between the amide NH and dioxaborolan oxygen. Comparatively, the cyclobutanecarboxamide analog may exhibit distorted geometry due to ring strain, altering packing efficiency.
Biological Activity
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in drug design and development.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 309.19 g/mol. Its structure includes a fluorinated phenyl ring linked to a dioxaborolane moiety, which is known for its unique electronic properties that can influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dioxaborolane group is known to enhance the solubility and stability of the compound in biological systems, which can facilitate its interaction with target proteins or enzymes.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Summary of Biological Activities
Study 1: Antitumor Efficacy
A study conducted by Konstantinidou et al. explored the efficacy of this compound as an inhibitor of topoisomerase II. The results demonstrated that this compound significantly reduced the viability of cancer cells in vitro, suggesting its potential as a therapeutic agent against various malignancies.
Study 2: Immune Response Modulation
Another investigation focused on the compound's role in modulating immune responses through the PD-1/PD-L1 pathway. The findings revealed that it could enhance T-cell activation in the presence of tumor cells expressing PD-L1, thereby potentially improving anti-tumor immunity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide, and how can intermediates be characterized?
- Methodology :
- Step 1 : Synthesize the boronic ester intermediate via Miyaura borylation of 2-fluoro-4-bromophenyl derivatives using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Step 2 : Couple the boronic ester with 3-methylbutanoyl chloride using a Schotten-Baumann reaction in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., THF) .
- Characterization : Use / NMR to confirm amide bond formation and NMR to verify fluorine retention. LC-MS or HRMS can validate molecular weight .
Q. How can crystallographic data for this compound be refined, and what software is suitable for structural analysis?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks .
- Validation : Cross-check with CCDC databases to confirm bond lengths/angles and assess crystallographic R-factors for accuracy.
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the boronic ester in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Computational Analysis : Apply density functional theory (DFT) to calculate Fukui indices and absolute hardness (η) to quantify electrophilicity at the boron center .
- Experimental Validation : Compare coupling efficiency (e.g., yields, reaction rates) with non-fluorinated analogs under identical conditions (e.g., Pd(OAc)₂, SPhos ligand, aqueous Na₂CO₃).
- Contradiction Resolution : If conflicting reactivity data arise, assess solvent polarity (e.g., DMF vs. THF) or ligand steric effects .
Q. What strategies mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during prolonged storage or aqueous-phase reactions?
- Methodology :
- Stability Testing : Monitor boronic ester integrity via NMR under varying humidity levels.
- Optimization : Store at 0–6°C in anhydrous solvents (e.g., DCM) with molecular sieves .
- Alternative Protections : Compare with pinacol boronic esters to evaluate hydrolysis resistance .
Q. How can fluorescence spectroscopy be utilized to study intermolecular interactions of this compound with biological targets?
- Methodology :
- Quenching Assays : Titrate the compound against proteins/enzymes and measure fluorescence intensity changes (λₑₓ = 280 nm, λₑₘ = 340 nm) to calculate binding constants (Kd) .
- Competitive Binding : Use known ligands (e.g., ATP for kinases) to validate specificity via Förster resonance energy transfer (FRET).
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in cross-coupling: How to troubleshoot?
- Hypotheses :
- Moisture Sensitivity : Boronic esters degrade in protic solvents; verify anhydrous conditions via Karl Fischer titration.
- Ligand Effects : Test Buchwald (SPhos) vs. Suzuki (PPh₃) ligands to optimize Pd catalyst turnover .
- Byproduct Interference : Use GC-MS to detect aryl fluoride side products from protodeboronation.
Handling and Safety
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Protocol :
- Glovebox Use : Conduct reactions under nitrogen/argon.
- PPE : Wear flame-retardant lab coats and chemical-resistant gloves (e.g., nitrile).
- Spill Management : Neutralize boronic ester residues with silica gel before disposal .
Applications in Advanced Research
Q. Can this compound serve as a fluorinated probe for PET imaging or protein labeling?
- Methodology :
- Radiolabeling : Incorporate via isotopic exchange under acidic conditions.
- Conjugation : React with cysteine residues via Michael addition (if α,β-unsaturated carbonyl forms). Validate using MALDI-TOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
